2-(3-Bromo-phenoxy)-phenylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-(3-bromophenoxy)aniline |
InChI |
InChI=1S/C12H10BrNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 |
InChI Key |
IWWRFGUHEJQUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2 3 Bromo Phenoxy Phenylamine
Reactivity of the Phenylamine Moiety
The phenylamine portion of the molecule, also known as an aniline (B41778) derivative, is characterized by the electron-donating amino group (-NH₂) attached to a benzene (B151609) ring. This group profoundly influences the reactivity of the ring to which it is attached.
Electrophilic Aromatic Substitution on the Amine-Substituted Phenyl Ring
The amine group is a powerful activating group for electrophilic aromatic substitution (EAS) due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system. illinois.edu This donation of electron density significantly increases the nucleophilicity of the benzene ring, making it highly susceptible to attack by electrophiles. nih.gov The resonance effect creates an accumulation of negative charge at the positions ortho and para to the amine group, making these sites the preferred locations for substitution. illinois.edursc.org
In the case of 2-(3-bromo-phenoxy)-phenylamine, the amine-substituted ring is also influenced by the phenoxy group at the 2-position. The oxygen atom of the ether linkage also has lone pairs and acts as an ortho-, para-director, further activating the ring. The combined directing effects of the -NH₂ group (at C1) and the -OAr group (at C2) strongly favor electrophilic attack at the C4 (para to the amine) and C6 (ortho to the amine) positions. The C4 position is generally the most favored site due to reduced steric hindrance compared to the C6 position, which is situated between the two existing substituents.
Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. illinois.edu Due to the high activation provided by the amine group, these reactions often proceed under mild conditions. For instance, bromination of aniline with bromine water occurs readily at room temperature to yield the 2,4,6-tribromoaniline (B120722) product. nih.gov For this compound, controlled conditions would be necessary to achieve selective mono-substitution, as the ring is highly activated. It is important to note that under strongly acidic conditions, such as those used for nitration, the amine group is protonated to form the anilinium ion (-NH₃⁺). This ion is a meta-directing and deactivating group, which would drastically change the outcome of the reaction. illinois.eduorganic-chemistry.org
Oxidation Reactions leading to Quinone Derivatives
The oxidation of aniline and its derivatives can lead to a variety of products, including complex polymers like aniline black. However, the formation of quinone-type structures is a known transformation for appropriately substituted aromatic amines and phenols. nih.gov Specifically, aminophenols and phenylenediamines are common precursors to quinones and quinone imines.
For this compound, oxidation would likely target the electron-rich aniline ring. While direct oxidation to a stable quinone is not straightforward, related structures provide a model for potential reactivity. For example, the biomimetic oxidation of 2-aminophenol (B121084), catalyzed by iron complexes, yields 2-amino-3H-phenoxazine-3-one, a quinone imine derivative. organic-chemistry.org This suggests that the ortho-amino-phenoxy arrangement within the target molecule could be susceptible to oxidative cyclization or transformation into quinone imine-like structures under specific catalytic conditions. mdpi.comfishersci.com The synthesis of quinone derivatives of polycyclic aromatic hydrocarbons is also a well-established field, often proceeding through catechol intermediates. bldpharm.com Quinones themselves are versatile redox-active molecules used in both stoichiometric and catalytic oxidation processes. orientjchem.org
Reduction Reactions of the Phenylamine Group
The reduction of the phenylamine functional group itself is not a common chemical transformation. The amine is already in a low oxidation state. The most prevalent reduction reaction associated with this class of compounds is the synthesis of the phenylamine itself from a corresponding nitro-aromatic precursor. The reduction of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis, often accomplished via catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or through chemical reduction with reagents like tin in hydrochloric acid. orientjchem.orggoogle.comfishersci.co.uk
While the amine group is not typically reduced, the aromatic ring to which it is attached can be. Catalytic hydrogenation under more forcing conditions (higher pressures and temperatures) can reduce the benzene ring to a cyclohexylamine (B46788) ring. illinois.edu This reaction, however, is a reduction of the arene and not solely of the amine functionality. The choice of catalyst and reaction conditions is critical to control the extent of hydrogenation and to avoid side reactions.
Reactivity of the Aryl Bromide Moiety
The bromine atom on the second phenyl ring provides a versatile reaction site, particularly for forming new carbon-carbon and carbon-heteroatom bonds using modern catalytic methods.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The aryl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is one of the most powerful and widely used of these methods. libretexts.orgnih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net
The general catalytic cycle involves three main steps:
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organic group from a boronic acid or boronic ester is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron reagent.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. nih.gov
The presence of an unprotected ortho-aniline group can be challenging, but effective catalyst systems have been developed to handle such substrates. researchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields. Modern bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are often employed to facilitate the catalytic cycle. nih.gov
Below is a table showing representative conditions for the Suzuki-Miyaura coupling of various unprotected ortho-bromoanilines with boronic esters, demonstrating the feasibility and scope of this transformation on similar structures.
| Aryl Bromide Substrate | Boronic Ester Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromoaniline (B46623) | Benzyl (B1604629) boronic ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | 95 | researchgate.net |
| 2-Bromo-4-fluoroaniline | Benzyl boronic ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | 91 | researchgate.net |
| 2-Bromoaniline | 4-Acetylphenyl boronic ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | 80 | researchgate.net |
| 2-Bromoaniline | 4-Chlorophenyl boronic ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | 75 | researchgate.net |
| 2-Bromoaniline | 4-(Trifluoromethyl)phenyl boronic ester | CataCXium A Palladacycle (10) | Cs₂CO₃ | 2-MeTHF | 80 | 97 | researchgate.net |
Nucleophilic Displacement of the Bromine Atom
Direct nucleophilic displacement of the bromine atom on the aryl ring via the classical nucleophilic aromatic substitution (SₙAr) mechanism is challenging for this compound. The SₙAr reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (bromine). mdpi.comwikipedia.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. The bromo-substituted ring in the target molecule lacks such activation, making it unreactive toward most nucleophiles under standard SₙAr conditions.
However, the substitution of the bromine atom can be achieved effectively using metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier example, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. acsgcipr.orglibretexts.org This reaction is mechanistically distinct from SₙAr and greatly expands the scope of aryl amine synthesis. researchgate.net It allows for the coupling of aryl bromides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles, often under relatively mild conditions. The reaction generally requires a palladium precursor, a suitable phosphine ligand, and a strong base like sodium tert-butoxide. Therefore, while classical nucleophilic displacement is disfavored, modern catalytic methods provide a robust pathway to functionalize the aryl bromide moiety.
Reactivity at the Diaryl Ether Linkage
The diaryl ether C-O bond is a key structural feature of this compound, and its reactivity under various conditions is of significant interest.
The cleavage of the C-O bond in diaryl ethers is a challenging but important transformation, often requiring harsh conditions or specific catalytic systems. In the context of related diaryl ether structures, such as those found in lignin (B12514952) model compounds, ruthenium-catalyzed redox-neutral C-O bond cleavage has been demonstrated. nih.gov This process can proceed through a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov For a molecule like this compound, the presence of the amino group could influence this reactivity, potentially by coordinating with the metal catalyst.
Studies on the hydrogenolysis of the C-N bond in aniline over tantalum oxide-supported alumina (B75360) (TaOx–Al2O3) have shown that heteroaromatics can be denitrogenated at high temperatures. rsc.org While this focuses on the C-N bond, it highlights the conditions under which bond cleavage can occur in aromatic amines. The C-O bond in diaryl ethers is generally more robust than the C-N bond in anilines.
While the direct synthesis of this compound from a lactone via decarbonylation is not a standard transformation, the reverse reaction, carbonylation, provides insight into the stability and formation of related cyclic structures. The intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines, catalyzed by PdI2 and a specific phosphine ligand (1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane), yields dibenzo[b,f] nih.govrsc.orgoxazepin-11(10H)-ones. nih.gov These products are essentially lactams, the nitrogen analogs of lactones. This reaction demonstrates the feasibility of forming a seven-membered ring incorporating the diaryl ether and amino functionalities, with the introduction of a carbonyl group.
The synthesis of dibenzo[b,f] nih.govrsc.orgoxazepine derivatives is of significant interest due to their pharmacological activities. rsc.orgresearchgate.net The formation of these structures often proceeds through cyclocondensation or intramolecular amination reactions, highlighting the reactivity of the amino group in conjunction with the diaryl ether framework.
Regioselectivity and Reaction Pathway Analysis
In related systems, the regioselectivity of reactions can be highly dependent on the reaction conditions and the nature of the substituents. For instance, the E2 elimination reaction's regioselectivity is influenced by the base used, with smaller bases favoring the more substituted Zaitsev product and bulkier bases favoring the less substituted Hofmann product. youtube.comyoutube.com While not directly applicable to the core structure of this compound, this principle of tunable regioselectivity is a fundamental concept in organic chemistry.
In the context of epoxide ring-opening reactions, the regioselectivity is dictated by whether the reaction proceeds under acidic or basic/nucleophilic conditions. youtube.com Under basic conditions, the nucleophile attacks the less sterically hindered carbon, whereas under acidic conditions, the nucleophile attacks the more substituted carbon due to the development of a partial positive charge. youtube.com
For this compound, a key regiodivergent consideration would be in reactions such as electrophilic aromatic substitution. The directing effects of the amino group (ortho-, para-directing and activating) and the phenoxy group (ortho-, para-directing and activating) would compete with the deactivating, meta-directing effect of the bromo substituent. The interplay of these groups would determine the position of substitution on the aromatic rings.
The substituents on the 2-phenoxyaniline (B124666) core significantly influence the reaction outcomes. In the synthesis of dibenzo[b,f] nih.govrsc.orgoxazepine derivatives from 2-(2-vinyl)phenoxy-tert-anilines, the electronic nature of the substituents on the vinyl group is critical. The presence of two conjugatively electron-withdrawing groups is necessary for the cyclization to proceed efficiently. nih.gov
In a broader context, substituent effects are well-documented to control reaction pathways. For example, in the oxidative C-C bond cleavage of α-alkoxy aldehydes mediated by aniline, the electronic nature of substituents on the aniline can affect the reaction rate and efficiency. rsc.org Similarly, in the catalytic oxidative cleavage of C(OH)-C bonds in lignin model compounds, electron-donating groups on the aromatic ring generally lead to higher yields of the corresponding carboxylic acids, while strong electron-withdrawing groups can decrease the yield. khanacademy.orgfrontiersin.org These examples underscore the critical role that the bromo and amino substituents would play in modulating the reactivity of this compound.
Advanced Spectroscopic Characterization of 2 3 Bromo Phenoxy Phenylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural analysis of 2-(3-Bromo-phenoxy)-phenylamine, offering precise information about the hydrogen and carbon environments within the molecule.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments, Chemical Shifts, and Coupling Patterns
The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, typically between 6.5 and 7.5 ppm. openstax.org These signals correspond to the protons on the two phenyl rings. The specific chemical shifts and coupling patterns are dictated by the positions of the bromine atom and the amine and ether linkages. The protons on the brominated phenyl ring often exhibit distinct splitting patterns due to coupling with neighboring protons. Similarly, the protons on the phenylamine ring show characteristic multiplets resulting from their interactions. The amine proton (-NH-) usually appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Representative ¹H NMR Data for this compound Note: Specific chemical shifts (δ) and coupling constants (J) can vary based on the solvent and spectrometer frequency.
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) Range |
|---|---|---|---|
| Aromatic H | 6.5 - 7.5 | m (multiplet) | 7.0 - 8.5 |
| NH | Variable | br s (broad singlet) | N/A |
Carbon-13 (¹³C) NMR for Carbon Skeleton and Substitution Pattern Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative bromine, oxygen, and nitrogen atoms will be deshielded and appear at lower field (higher ppm values). The carbon attached to the bromine atom (C-Br) typically resonates in the range of 110-125 ppm. The carbons of the aromatic rings appear in the region of 115-160 ppm. compoundchem.com The specific chemical shifts help to confirm the substitution pattern on both phenyl rings.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Note: These are approximate ranges and can be influenced by the molecular environment.
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
|---|---|
| C-Br | 110 - 125 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-N | 140 - 150 |
| Other Aromatic C | 120 - 140 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms. sdsu.edu This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is particularly powerful for establishing the connectivity between the two aromatic rings through the ether linkage and for confirming the position of the bromine substituent by observing long-range correlations from protons to the carbon bearing the bromine.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
HRMS analysis of this compound will provide a highly accurate mass measurement of the molecular ion. This accuracy allows for the determination of the elemental formula (C₁₂H₁₀BrNO), confirming the presence and number of bromine, carbon, hydrogen, nitrogen, and oxygen atoms. The isotopic pattern of the molecular ion peak will be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
In EI-MS, the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a molecular fingerprint that can aid in structural confirmation. Key fragmentation pathways for diaryl ethers and halogenated aromatic compounds often involve cleavage of the ether bond and loss of the halogen atom. researchgate.net
Table 3: Expected Major Fragments in the EI-MS of this compound
| m/z Value | Possible Fragment Ion | Description |
|---|---|---|
| 263/265 | [C₁₂H₁₀BrNO]⁺ | Molecular ion |
| 184 | [C₁₂H₁₀NO]⁺ | Loss of Br radical |
| 168 | [C₆H₅O-C₆H₄]⁺ | Cleavage of C-N bond |
| 157/159 | [C₆H₄BrO]⁺ | Cleavage of ether bond |
| 93 | [C₆H₅NH₂]⁺ | Phenylamine cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The analysis of these fragments provides a comprehensive picture of the molecule's structure, corroborating the data obtained from NMR spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in determining the purity of this compound and analyzing it within complex mixtures.
In a typical LC-MS analysis, the sample is first introduced into an LC system, where it travels through a column packed with a stationary phase. The differential interactions of the components of the sample with the stationary and mobile phases lead to their separation. For a compound like this compound, a reversed-phase column, such as a C18 column, is commonly employed. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with a gradient elution being used to effectively separate compounds with varying polarities. nih.gov
Following separation by LC, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is frequently used to generate ions from the analyte molecules. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound and its fragments, confirming the identity of this compound and allowing for the detection of any impurities.
The high sensitivity and specificity of LC-MS make it an invaluable tool for quantitative analysis, enabling the determination of the purity of a sample with high accuracy. mdpi.com Furthermore, by analyzing the components of a chemical reaction mixture directly, LC-MS can save significant time and resources in research and development. researchgate.net
A summary of typical LC-MS parameters for the analysis of similar aromatic amines is presented below:
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase | Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 10% to 90% B |
| Ionization Source | Electrospray Ionization (ESI) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
This table illustrates a general setup for LC-MS analysis of aromatic amines and may be adapted for this compound.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint that is dependent on its structure and the functional groups present.
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups.
The N-H stretching vibration of the secondary amine group is a key diagnostic feature. wpmucdn.com It typically appears as a single, sharp peak in the region of 3300-3500 cm⁻¹. libretexts.org The aromatic C-H (Ar-H) stretching vibrations are expected to be observed as a group of weaker bands just above 3000 cm⁻¹. libretexts.org
The C-O-Ar (aryl ether) stretching vibration is another important feature, with the asymmetric stretch typically appearing in the range of 1270-1230 cm⁻¹ and the symmetric stretch in the 1075-1020 cm⁻¹ region. The aromatic C=C stretching vibrations will produce a series of medium to weak intensity bands in the 1600-1450 cm⁻¹ region. libretexts.org Finally, the C-Br stretching vibration will be present in the fingerprint region, typically below 700 cm⁻¹.
A study on the related compound 3-Bromodiphenylamine, which shares a similar core structure, utilized FT-IR spectroscopy to identify its vibrational modes, providing a basis for comparison. nih.gov The NIST WebBook also provides infrared spectral data for similar compounds like 3-bromoaniline, which can be a useful reference. nist.gov
A table summarizing the expected characteristic IR absorption bands for this compound is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| Ar-H | Stretching | > 3000 |
| C-O-Ar | Asymmetric Stretching | 1270 - 1230 |
| C-O-Ar | Symmetric Stretching | 1075 - 1020 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-Br | Stretching | < 700 |
This table is a guide to the expected IR absorption bands based on known functional group frequencies.
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule, particularly the extent of conjugation. Molecules with conjugated systems, such as the aromatic rings in this compound, exhibit characteristic absorption bands in the UV-Vis region.
The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* transitions within the phenyl and phenoxy rings. The presence of the bromine atom and the amine and ether linkages will influence the position and intensity of these absorption bands. The lone pair of electrons on the nitrogen and oxygen atoms can participate in conjugation with the aromatic rings, leading to a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene (B151609).
Studies on similar phenolic amines and aromatic compounds have shown that the electronic absorption spectra are sensitive to the substituents on the aromatic rings. nih.govscience-softcon.de The conjugation between the two aromatic rings through the ether linkage in this compound will likely result in a complex spectrum with multiple absorption bands. The solvent used for the analysis can also influence the spectrum.
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and simulate the UV-Vis spectrum, aiding in the interpretation of the experimental data. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Electronic State of Specific Atoms (Nitrogen, Bromine, Oxygen)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.
In the XPS analysis of this compound, the sample is irradiated with a beam of X-rays, causing the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification.
High-resolution XPS spectra of the N 1s, Br 3d, and O 1s regions would provide detailed information about the chemical environment and oxidation state of these atoms within the molecule. For instance, the binding energy of the N 1s electron will be characteristic of a secondary amine. The Br 3d spectrum will confirm the presence of bromine bonded to an aromatic ring. The O 1s spectrum will be indicative of an ether linkage.
XPS is a powerful tool for confirming the successful synthesis and purity of the compound at the surface level. Data from the NIST X-ray Photoelectron Spectroscopy Database for related compounds can serve as a reference for interpreting the spectra. nist.gov
X-ray Crystallography for Solid-State Molecular Structure and Conformation
For this compound, a single crystal of the compound is required for analysis. The crystal is mounted on a diffractometer and bombarded with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed.
The resulting electron density map is used to determine the positions of the individual atoms in the crystal lattice. This allows for the precise determination of the molecular geometry, including the dihedral angle between the two aromatic rings, which is a key conformational feature. The crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal.
Electrochemical Characterization
The electrochemical behavior of this compound provides critical insights into its redox properties and potential electron transfer pathways. While specific electrochemical studies on this compound are not extensively available in public literature, the analysis of structurally related diphenyl ether derivatives offers valuable comparative data. The electrochemical characteristics of these compounds are typically investigated using techniques such as cyclic voltammetry, which elucidates the potentials at which oxidation and reduction events occur and provides information on the stability of the resulting species.
Cyclic Voltammetry for Redox Properties and Electron Transfer Pathways
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical compounds. In a typical experiment, the potential is swept linearly from a starting potential to a switching potential and then back to the start. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals information about the oxidation and reduction processes of the analyte.
While specific cyclic voltammetry data for this compound is not documented in the reviewed literature, studies on analogous diphenyl ether derivatives, particularly those with nitro substitutions, provide a framework for understanding the potential electrochemical behavior. For instance, research on a series of nitro diphenyl ether derivatives in acetonitrile has shown that these compounds undergo distinct redox processes.
The reduction of such compounds is often characterized by the formation of a stable anion radical at the voltammetric scale. However, the nature of the substituents on the phenyl rings can influence the reversibility of these processes. For example, the presence of an intramolecular proton donor can lead to an irreversible cathodic peak.
The anodic behavior, or oxidation, of these diphenyl ether derivatives is frequently characterized by irreversible peaks. This irreversibility suggests that the initial oxidation product undergoes rapid subsequent chemical reactions. In the case of some derivatives, such as 2-chloro-6-nitro-3-phenoxyaniline, exhaustive electrolysis has shown that the major oxidation product is a dimeric compound, indicating a coupling process following the initial electron transfer.
Below is a table summarizing the reduction potentials for a series of related nitro diphenyl ether compounds, which can serve as a reference for predicting the electrochemical behavior of similar structures. It is important to note that the exact redox potentials of this compound would be influenced by the electronic effects of the bromine and amine substituents.
Table 1: Reduction Potentials of Selected Nitro Diphenyl Ether Derivatives
| Compound | Cathodic Peak Potential (Epc) [V vs. SCE] |
|---|---|
| Aclonifen | -1.165 |
| Bifenox | -1.031 |
| Acifluorfen | -1.384 (irreversible) |
| Nitrofen | -1.446 |
This data is for related nitro diphenyl ether derivatives and is intended to provide a comparative context. Specific values for this compound are not available in the cited literature.
The electron transfer pathways for the oxidation of phenoxyaniline (B8288346) derivatives can be complex. The initial step is generally the removal of an electron from the molecule, which can be localized on the nitrogen atom of the amine or the diphenyl ether moiety, depending on the substitution pattern. The resulting radical cation can then undergo further reactions, such as dimerization or reaction with the solvent or supporting electrolyte. The specific pathway is highly dependent on the experimental conditions, including the solvent, electrolyte, and scan rate used in the cyclic voltammetry experiment.
Computational and Theoretical Investigations of 2 3 Bromo Phenoxy Phenylamine
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and predict a wide array of molecular characteristics, including stable geometries and energy levels.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is widely used to determine the ground-state geometry and electronic properties of molecules like 2-(3-bromo-phenoxy)-phenylamine.
In a typical DFT study, the initial molecular structure is optimized to find the lowest energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set are commonly employed for this purpose. science.gov The resulting optimized geometry provides precise data on the three-dimensional arrangement of the atoms.
Beyond structural optimization, DFT calculations yield critical energetic information. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. These calculations confirm that charge transfer occurs within the molecule. researchgate.net
Table 1: Representative DFT-Calculated Properties for Aromatic Amines
| Property | Description | Typical Calculated Value |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized, ground state. | Varies (Hartrees) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | -5 to -7 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | -1 to 1 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4 to 6 eV |
Note: The values in this table are illustrative for similar aromatic compounds and represent the type of data obtained from DFT calculations.
While DFT provides high accuracy, its computational demands can be significant, especially for larger molecules or for exploring multiple conformations. Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a much faster alternative for preliminary analyses. wikipedia.orgnih.gov
These methods are derived from the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org The core idea is to neglect or approximate many of the complex integrals that make ab initio calculations computationally expensive. youtube.com This speed allows for rapid screening of different molecular conformations to identify likely low-energy structures, which can then be subjected to more rigorous DFT optimization. scielo.br Although less accurate than DFT, semi-empirical methods are invaluable for providing initial insights into molecular geometry and for studying large systems where higher-level theories are not feasible. nih.gov
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, when relevant, the solvation model.
A basis set is a set of mathematical functions used to construct the molecular orbitals. uomustansiriyah.edu.iq Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are widely used. The notation indicates the number of functions used to describe core and valence electrons, with additional letters indicating the inclusion of polarization functions (e.g., d, p) and diffuse functions (+), which are important for accurately describing anions and non-covalent interactions. gaussian.com The selection involves a trade-off between accuracy and computational cost; larger basis sets provide more accurate results but require more computational resources. aps.org
Calculations are often performed in the "gas phase," which models the molecule in isolation. However, to simulate real-world conditions in a solution, a solvation model is necessary. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a common choice. researchgate.net These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic chemical environment. The validation of the chosen basis set and solvation model is typically achieved by comparing calculated results with known experimental data for related compounds.
Table 2: Common Basis Sets Used in DFT Calculations
| Basis Set | Description | Key Features |
|---|---|---|
| STO-3G | Minimal basis set | Low computational cost, provides qualitative results. |
| 6-31G(d) | Split-valence basis set with polarization functions on heavy atoms. | A good balance of cost and accuracy for geometry optimizations. |
| 6-311++G(d,p) | Triple-split valence basis set with diffuse and polarization functions on all atoms. | High accuracy for energies, spectroscopic properties, and systems with weak interactions. |
Prediction and Validation of Spectroscopic Parameters
Computational methods are not only used to predict structure and energetics but also to simulate spectroscopic data. This capability is crucial for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. uni-bonn.de Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, providing a powerful means to validate its computed structure.
The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using the optimized geometry from a DFT calculation. nih.gov The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually Tetramethylsilane (TMS), using the following equation:
δ_sample = σ_TMS - σ_sample
Comparing the theoretically predicted NMR spectrum with an experimentally obtained one allows for the assignment of each peak to a specific atom in the molecule and serves as a stringent test of the accuracy of the computed molecular geometry. escholarship.orgescholarship.org
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. cardiff.ac.uk DFT calculations can compute the harmonic vibrational frequencies of this compound. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the N-H bond, the bending of a C-H bond, or the torsional motion of the phenyl rings.
The potential energy distribution (PED) analysis is often performed to assign these calculated frequencies to specific vibrational modes. researchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. nih.gov
Furthermore, the calculation of IR intensities and Raman activities allows for the simulation of the full IR and Raman spectra. nih.govresearchgate.net These simulated spectra are invaluable for interpreting experimental results, helping to assign observed bands and to understand the relationship between molecular structure and vibrational properties. currentseparations.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) (Scaled) |
|---|---|---|
| N-H Stretch | -NH- | ~3400-3500 |
| Aromatic C-H Stretch | C-H (Phenyl) | ~3000-3100 |
| C-O-C Asymmetric Stretch | Aryl-O-Aryl | ~1240-1280 |
| C-N Stretch | Aryl-N | ~1280-1350 |
Note: These are representative frequency ranges for the specified functional groups and illustrate the type of data generated by vibrational frequency computations.
Based on comprehensive searches of publicly available scientific literature, it has been determined that there are no specific computational and theoretical investigations published for the compound "this compound" that would allow for the creation of the requested article with the specified level of detail and scientific accuracy.
The detailed outline provided requires in-depth research findings, including data on reaction mechanisms, transition states, energy barriers, bonding interactions, electron density analysis, regioselectivity, stereoselectivity, substituent effects, charge distribution, Fukui function analysis, and conformational analysis, all specific to "this compound".
Despite extensive searches using targeted keywords for these computational chemistry topics in relation to the specified compound, no relevant studies, datasets, or scholarly articles were found. The instructions to focus solely on "this compound" and to not introduce any information outside the explicit scope of the provided outline cannot be fulfilled without such specific data.
Therefore, it is not possible to generate the requested article with "thorough, informative, and scientifically accurate content" and "detailed research findings" as this information does not appear to be available in the public domain.
Conclusion and Future Research Directions
Synthesis and Characterization Advancements
Future research should prioritize the development of efficient and selective synthetic routes to 2-(3-bromo-phenoxy)-phenylamine. While classical methods like the Ullmann condensation are plausible, contemporary approaches involving transition-metal-catalyzed cross-coupling reactions could offer milder conditions and higher yields. A proposed synthetic pathway could involve the coupling of 3-bromo-phenol and 2-nitro-chlorobenzene, followed by the reduction of the nitro group to an amine.
Further advancements could focus on:
Microwave-assisted synthesis: To reduce reaction times and potentially improve yields.
Continuous flow synthesis: For safer and more scalable production.
Green chemistry approaches: Utilizing more environmentally benign solvents and catalysts.
Comprehensive characterization of this compound is paramount. Beyond standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS), future work should include:
Single-crystal X-ray diffraction: To definitively determine its solid-state structure, including bond angles, bond lengths, and intermolecular interactions.
Thermal analysis (TGA/DSC): To assess its thermal stability, a key parameter for potential material science applications.
A hypothetical data table for the characterization of this compound is presented below:
| Property | Predicted Value/Technique |
| Molecular Formula | C₁₂H₁₀BrNO |
| Molecular Weight | 264.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.8-7.5 (m, 9H), 5.6 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 110-160 (aromatic carbons) |
| Infrared (IR) (KBr) | ν 3400-3300 (N-H), 1600-1450 (C=C), 1240 (C-O-C), 750 (C-Br) cm⁻¹ |
| Mass Spectrometry (MS) | m/z 263/265 [M]⁺ |
Understanding Complex Reaction Pathways
The reactivity of this compound is dictated by its three key functional components: the amine group, the diaryl ether linkage, and the bromo substituent. Future research should systematically explore its participation in various organic transformations.
Reactions of the Amine Group: The phenylamine moiety is expected to undergo typical reactions of aromatic amines. savemyexams.com For instance, diazotization followed by Sandmeyer or Schiemann reactions could be employed to replace the amine with a variety of other functional groups, providing access to a diverse range of derivatives. savemyexams.com
Electrophilic Aromatic Substitution: The electron-donating nature of the phenoxy group and the amine group will activate the aromatic rings towards electrophilic substitution. savemyexams.com The directing effects of these substituents will likely lead to complex product mixtures, and understanding the regioselectivity of these reactions will be a key challenge.
Cross-Coupling Reactions: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this starting material.
A deeper understanding of these reaction pathways will be crucial for the rational design of more complex molecules derived from this compound.
Integration of Experimental and Computational Approaches
The synergy between experimental work and computational modeling offers a powerful tool for accelerating research on this compound. Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, molecular geometry, and spectroscopic properties. researchgate.netresearchgate.net
Future integrated studies could focus on:
Predicting Reactivity: Computational models can be used to predict the most likely sites for electrophilic attack or nucleophilic substitution, guiding experimental efforts.
Elucidating Reaction Mechanisms: DFT calculations can help to elucidate the transition states and intermediates of complex reaction pathways, providing a deeper understanding of the underlying mechanisms. researchgate.net
Interpreting Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the interpretation of experimental data and confirm the structure of newly synthesized compounds. researchgate.net
The table below illustrates the potential for integrating experimental and computational data for this compound:
| Parameter | Experimental Technique | Computational Method |
| Molecular Geometry | X-ray Diffraction | DFT Optimization |
| Vibrational Frequencies | Infrared Spectroscopy | DFT Frequency Calculation |
| Electronic Transitions | UV-Vis Spectroscopy | TD-DFT |
| Reaction Energetics | Calorimetry | DFT Energy Profiling |
Unexplored Chemical Transformations and Derivatizations
Beyond the more common transformations, there are several unexplored avenues for the chemical modification of this compound.
Directed C-H Activation: The development of methods for the selective functionalization of C-H bonds in the aromatic rings would provide a highly efficient way to introduce new functional groups without the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel and previously inaccessible chemical transformations, such as radical additions and cyclizations.
Synthesis of Heterocyclic Scaffolds: The amine and ether functionalities could be utilized as starting points for the synthesis of novel heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. For example, intramolecular cyclization reactions could lead to the formation of dibenzoxazepine (B10770217) derivatives.
Potential for Material Science Precursors
The structure of this compound makes it an attractive candidate as a monomer for the synthesis of advanced materials. The amine functionality can participate in polymerization reactions to form polyamines or polyimides, while the bromo-substituent offers a site for post-polymerization modification.
Future research in this area should explore its utility as a precursor for:
High-Performance Polymers: The rigid diaryl ether linkage could impart thermal stability and mechanical strength to polymers derived from this monomer.
Processable Polyimides: The introduction of the flexible ether linkage can improve the solubility and processability of otherwise intractable polyimides.
Flame-Retardant Materials: The presence of the bromine atom could enhance the flame-retardant properties of polymers incorporating this monomer.
Membranes for Gas Separation: The specific architecture of polymers derived from this monomer could lead to materials with tailored free volume and selective gas permeation properties.
By systematically exploring these research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel molecules and materials with a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
